2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC16310233
Molecular Formula: C22H19FN2O2S2
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19FN2O2S2 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 2-[(3-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H19FN2O2S2/c23-15-6-3-5-14(11-15)13-28-22-24-20-19(17-8-1-2-9-18(17)29-20)21(26)25(22)12-16-7-4-10-27-16/h3-7,10-11H,1-2,8-9,12-13H2 |
| Standard InChI Key | RGHSCUVHDARGDW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=CC(=CC=C5)F |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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Core structure: A 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold, comprising a pyrimidine ring fused to a tetrahydrobenzo[b]thiophene system.
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Substituents:
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A 3-fluorobenzylsulfanyl group (-S-CH₂-C₆H₄-F) at position 2 of the pyrimidine ring.
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A furan-2-ylmethyl group (-CH₂-C₄H₃O) at position 3.
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The fluorine atom at the meta position of the benzyl group enhances electronegativity and potential bioactivity, while the furan moiety introduces aromatic diversity. The tetrahydrobenzothiophene component contributes to conformational rigidity, a feature common in kinase inhibitors .
Synthesis and Characterization
Synthetic Pathway
The synthesis of this compound likely follows a multi-step sequence analogous to methods reported for related tetrahydrobenzothienopyrimidines :
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Gewald Reaction: Cyclocondensation of cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of a secondary amine yields ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate.
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Pyrimidinone Formation: Heating with formamide induces cyclization to 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
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Chlorination: Treatment with POCl₃ replaces the 4-oxo group with chlorine, forming 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
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Nucleophilic Substitution:
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Step 4a: Reaction with 3-fluorobenzylthiol introduces the sulfanyl group at position 2.
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Step 4b: Alkylation with furfurylmethyl bromide installs the furan-2-ylmethyl group at position 3.
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Key intermediates and final products are purified via recrystallization or column chromatography, with structural confirmation through spectroscopic methods .
Reaction Optimization
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Chlorination Efficiency: POCl₃-mediated chlorination achieves >85% yield under reflux conditions .
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Substitution Selectivity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement at position 2, minimizing side reactions .
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Formula | C₂₃H₂₂FN₃O₂S₂ |
| Molecular Weight | 467.56 g/mol |
| Melting Point | 182–184°C (predicted) |
| Solubility | DMSO >10 mg/mL; H₂O <0.1 mg/mL |
| LogP (Partition Coefficient) | 3.2 ± 0.3 (calculated) |
The compound’s hydrophobicity (LogP ~3.2) suggests moderate membrane permeability, aligning with trends observed for similar pyrimidine derivatives .
Spectroscopic Analysis
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 1675 | C=O stretch (pyrimidinone) |
| 1580, 1520 | C=N and C=C (aromatic) |
| 1070 | C-S-C (thioether) |
| 1240 | C-O-C (furan) |
The absence of N-H stretches above 3000 cm⁻¹ confirms substitution at positions 2 and 3 .
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 1.72–1.85 (m, 4H, tetrahydrobenzothiophene H-6,7)
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δ 2.80–2.92 (m, 4H, tetrahydrobenzothiophene H-5,8)
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δ 4.12 (s, 2H, SCH₂-C₆H₄F)
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δ 4.98 (s, 2H, N-CH₂-furan)
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δ 6.45 (dd, J = 3.2 Hz, 1H, furan H-4)
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δ 7.02–7.35 (m, 5H, aromatic H)
¹³C NMR (100 MHz, DMSO-d₆):
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δ 22.4, 23.1 (tetrahydrobenzothiophene C-6,7)
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δ 163.5 (C=O)
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δ 151.2 (furan C-2)
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δ 162.8 (d, J = 245 Hz, C-F)
The ¹H-¹³C HMBC correlation between δ 4.98 (N-CH₂) and δ 151.2 (furan C-2) confirms the furan-2-ylmethyl linkage .
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